Ethyl 3-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate

Quorum sensing Burkholderia HMAQ biosynthesis

Ethyl 3-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate (CAS 219949-95-8), also named ethyl 4-hydroxy-3-methylquinoline-2-carboxylate, is a heterocyclic building block belonging to the 4-quinolone class. It is characterized by a 3-methyl substituent and a 2-carboxylate ethyl ester on the quinolone core, distinguishing it from the more common quinolone-3-carboxylic acid antibacterials and from 4-hydroxy-2-alkylquinolines (HAQs) that lack the 3-methyl group.

Molecular Formula C13H13NO3
Molecular Weight 231.25 g/mol
CAS No. 219949-95-8
Cat. No. B1601327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate
CAS219949-95-8
Molecular FormulaC13H13NO3
Molecular Weight231.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C(=O)C2=CC=CC=C2N1)C
InChIInChI=1S/C13H13NO3/c1-3-17-13(16)11-8(2)12(15)9-6-4-5-7-10(9)14-11/h4-7H,3H2,1-2H3,(H,14,15)
InChIKeyRJWLKJVVXOEFDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate (CAS 219949-95-8): Quinolone Scaffold Overview and Procurement Context


Ethyl 3-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate (CAS 219949-95-8), also named ethyl 4-hydroxy-3-methylquinoline-2-carboxylate, is a heterocyclic building block belonging to the 4-quinolone class [1]. It is characterized by a 3-methyl substituent and a 2-carboxylate ethyl ester on the quinolone core, distinguishing it from the more common quinolone-3-carboxylic acid antibacterials and from 4-hydroxy-2-alkylquinolines (HAQs) that lack the 3-methyl group [2]. This compound serves as a critical synthetic intermediate for accessing 4-hydroxy-3-methyl-2-alkenylquinolines (HMAQs), a family of Burkholderia-derived antimicrobial natural products and quorum-sensing molecules [3]. Its procurement relevance stems from its dual role as a scaffold for antimicrobial lead generation and as a precursor for quorum-sensing probe development.

Why Generic Quinolone Substitution Fails for Ethyl 3-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate (CAS 219949-95-8)


Generic substitution of this compound with a common 4-hydroxyquinoline-2-carboxylate or quinolone-3-carboxylic acid scaffold introduces structural changes that fundamentally alter biological activity and synthetic utility. The 3-methyl group is structurally required for quorum-sensing regulation in Burkholderia spp., and its absence abolishes the autoinducer function of the derived HMAQs [1]. Furthermore, the carboxylate position at C2 rather than C3 places this scaffold outside the pharmacophore of DNA-gyrase-targeting fluoroquinolone antibacterials, meaning activity data from quinolone-3-carboxylic acids cannot be extrapolated [2]. The ethyl ester at C2 is essential for the Conrad-Limpach and subsequent Suzuki-Miyaura cross-coupling steps used to generate bioactive HMAQs; the free carboxylic acid or methyl ester analogs exhibit different reactivity profiles in these transformations [3].

Quantitative Differentiation Evidence for Ethyl 3-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate (CAS 219949-95-8)


Structural Differentiation: 3-Methyl vs. Unsubstituted 4-Hydroxy-2-alkylquinoline (HAQ) Scaffold

The target compound contains a methyl group at the 3-position of the quinolone ring, which is absent in the canonical 4-hydroxy-2-alkylquinolines (HAQs) produced by Pseudomonas aeruginosa. Genetic and biochemical studies in Burkholderia spp. demonstrate that the 3-methyl substituent is required for quorum-sensing regulatory function; Burkholderia mutants deficient in HMAQ production cannot be complemented by Pseudomonas HAQs lacking this methyl group, confirming that the 3-methyl group constitutes a structural determinant of biological specificity rather than a functionally silent modification [1]. The target compound retains this critical methyl group at the C3 position, making it the appropriate precursor for synthesizing biologically competent HMAQs.

Quorum sensing Burkholderia HMAQ biosynthesis Scaffold specificity

Antimicrobial Potency of HMAQ Derivatives Synthesized from This Scaffold Against Gram-Positive Bacteria

HMAQs and their N-oxide derivatives (HMAQNOs), synthesized using the target compound's core scaffold via Conrad-Limpach cyclization followed by Suzuki-Miyaura cross-coupling, exhibit quantifiable antimicrobial activity against Gram-positive bacteria. HMAQNOs 4–6 display MIC values as low as 0.40 μg/mL (1.56 μM) against Staphylococcus aureus and Bacillus subtilis, with complete growth inhibition at 100 μM (27.2–30 μg/mL) [1]. In contrast, the non-N-oxidized HMAQs 1–3 show substantially weaker activity against the same strains (MIC range: 3.20–28.40 μg/mL), and are inactive against Gram-negative bacteria and molds under the same conditions [1]. This N-oxide vs. non-oxide activity differential is a quantifiable structure-activity relationship (SAR) feature unique to this 3-methyl-2-alkenylquinoline series.

Antimicrobial activity HMAQNO Gram-positive bacteria MIC

Antifungal Selectivity of HMAQ Derivatives: Cryptococcus neoformans vs. Candida albicans

HMAQs 1–3, accessible via the target compound scaffold, demonstrate a selective antifungal profile: they inhibit Cryptococcus neoformans with MIC values of 0.42–0.80 μg/mL (1.56–3.13 μM), while showing no activity against Candida albicans (MIC >100 μM) under identical assay conditions [1]. This Cryptococcus-selective antifungal activity is a differentiating feature compared to many broad-spectrum azole antifungals, which typically exhibit activity against both Candida and Cryptococcus species. HMAQNOs 4–6 show the inverse selectivity pattern, being more potent against C. neoformans (MIC: 1.88–13.60 μg/mL) but still inactive against C. albicans [1].

Antifungal activity Cryptococcus neoformans Candida albicans Selectivity

Carboxylate Positional Differentiation: 2-Carboxylate vs. 3-Carboxylate Quinolone Scaffolds

The target compound bears the carboxylate ester at the C2 position of the quinolone ring. This is structurally and pharmacologically distinct from the quinolone-3-carboxylic acid motif that defines the fluoroquinolone class of antibacterials (e.g., ciprofloxacin, levofloxacin). In fluoroquinolones, the 3-carboxylate is essential for binding to the DNA gyrase–DNA complex; shifting the carboxylate to the C2 position, as in the target compound, disrupts this pharmacophore and abolishes DNA gyrase inhibition [1]. Consequently, the target compound is not a DNA gyrase inhibitor and its antibacterial derivatives (HMAQs) operate through a different mechanism, likely involving membrane potential disruption as demonstrated for HMAQ 3, which acts similarly to the ionophore monensin [2].

Scaffold comparison Quinolone antibacterials DNA gyrase Pharmacophore

Vendor Purity Benchmarking: Inter-Laboratory Reproducibility Considerations

Commercially available batches of ethyl 3-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate are offered at purity levels of ≥95% (CymitQuimica/Biosynth) , ≥98% (MolCore) , and 99% (multiple Chinese suppliers) . This purity range (95–99%) is typical for research-grade quinoline building blocks. For comparison, the closely related ethyl 4-hydroxy-2-methylquinoline-3-carboxylate (positional isomer, CAS 73987-39-0) is frequently offered only through custom synthesis with unspecified purity, reflecting its lower commercial availability [1]. Users requiring reproducible Conrad-Limpach cyclization yields should specify purity ≥98%, as residual aniline or β-ketoester starting materials at the 5% level can interfere with subsequent Suzuki-Miyaura coupling steps.

Purity Procurement Quality control Reproducibility

Optimal Application Scenarios for Ethyl 3-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate (CAS 219949-95-8)


Synthesis of HMAQ and HMAQNO Antimicrobial Agents Targeting Gram-Positive Pathogens

This compound is the validated precursor for constructing 4-hydroxy-3-methyl-2-alkenylquinolines (HMAQs) via Conrad-Limpach cyclization followed by Suzuki-Miyaura cross-coupling, as reported by Piochon et al. (2020) [1]. The resulting HMAQNOs exhibit MIC values as low as 0.40 μg/mL against S. aureus and B. subtilis, representing a ~30–67-fold potency gain over the non-N-oxidized HMAQs [1]. Programs targeting MRSA or other Gram-positive infections with a novel mechanism (proton motive force disruption) should use this specific 3-methyl-2-carboxylate scaffold rather than the 3-carboxylate fluoroquinolone scaffold, which operates via DNA gyrase inhibition and faces established resistance mechanisms [2].

Burkholderia Quorum-Sensing Probe Development

The 3-methyl group on this scaffold is a strict structural requirement for biological activity in the Burkholderia hmq quorum-sensing system. Vial et al. (2008) demonstrated that Pseudomonas-derived HAQs lacking the 3-methyl group fail to restore quorum-sensing function in Burkholderia hmqA mutants, whereas HMAQs carrying the 3-methyl group (accessible from this compound) fully restore wild-type activity [3]. Researchers developing quorum-sensing inhibitors or probes for Burkholderia spp. must use the 3-methyl-substituted scaffold to ensure biological relevance.

Anti-Cryptococcal Drug Discovery with Candida-Sparing Selectivity

HMAQs derived from this scaffold display selective antifungal activity against Cryptococcus neoformans (MIC 0.42–0.80 μg/mL) while sparing Candida albicans (MIC >100 μM) [1]. This Cryptococcus-specific profile is atypical among quinoline antifungals and offers a differentiated starting point for developing anti-cryptococcal therapies that minimize disruption of the host Candida microbiome. The HMAQ scaffold's monensin-like mechanism (proton gradient disruption) is distinct from the ergosterol-targeting azoles, potentially enabling combination strategies [1].

Medicinal Chemistry SAR Exploration of N-Oxide vs. Non-Oxide Quinolone Bioactivity

The HMAQ/HMAQNO pair provides a clean system for studying the impact of N-oxidation on quinolone bioactivity. The N-oxide modification transforms weakly active HMAQs (Gram-positive MIC: 3.20–28.40 μg/mL) into potent HMAQNOs (Gram-positive MIC: 0.40–0.94 μg/mL)—a 30–67-fold potency enhancement [1]. This SAR is quantifiable, reproducible, and specific to the 3-methyl-2-alkenylquinoline scaffold, making this compound an essential starting material for N-oxide prodrug design studies.

Quote Request

Request a Quote for Ethyl 3-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.